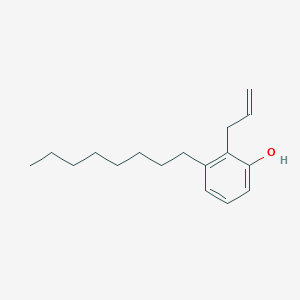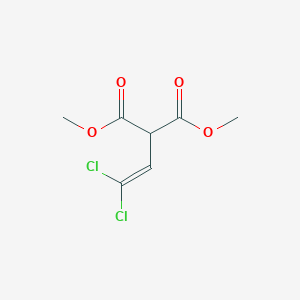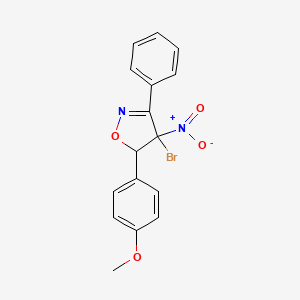![molecular formula C20H16N2S4 B14313789 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) CAS No. 112544-55-5](/img/structure/B14313789.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is a complex organic compound that features a biphenyl core linked to two thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) typically involves the reaction of biphenyl derivatives with thiazole precursors under specific conditions. One common method involves the use of biphenyl-4,4’-dicarboxylic acid as a starting material, which is then reacted with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) involves its interaction with specific molecular targets and pathways. The thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The biphenyl core provides structural stability and enhances the compound’s ability to interact with multiple targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: A biphenyl derivative with chloromethyl groups instead of thiazole rings.
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: A biphenyl derivative with methoxymethyl groups.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione) is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112544-55-5 |
|---|---|
Formule moléculaire |
C20H16N2S4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
3-methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C20H16N2S4/c1-21-17(11-25-19(21)23)15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12-26-20(24)22(18)2/h3-12H,1-2H3 |
Clé InChI |
PYZAIWULCJWTJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CSC1=S)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=S)N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
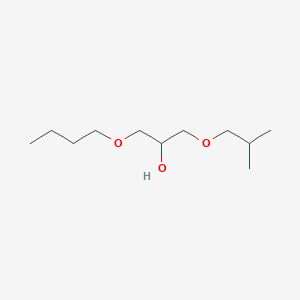

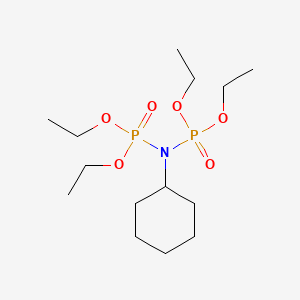
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
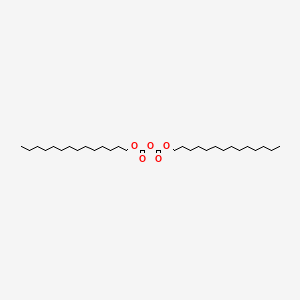
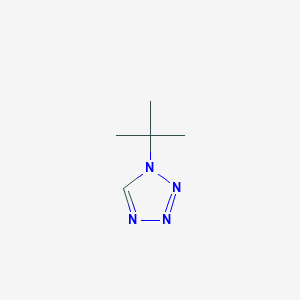
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
